molecular formula C18H17N5O3S2 B10879912 2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide

2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide

Cat. No.: B10879912
M. Wt: 415.5 g/mol
InChI Key: KTUQVEXJKTUTGZ-UHFFFAOYSA-N
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Description

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 4-methoxyphenylacetyl intermediate: This can be achieved through the acylation of 4-methoxyphenylacetic acid using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Synthesis of the 1,3,4-thiadiazole ring: This involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative, such as 3-pyridinecarboxylic acid, under acidic conditions.

    Coupling of the intermediates: The final step involves the coupling of the 4-methoxyphenylacetyl intermediate with the thiadiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

    Reduction: Hydrogen gas (H_2) with a palladium catalyst, sodium borohydride (NaBH_4)

    Substitution: Nitric acid (HNO_3) for nitration, bromine (Br_2) for bromination

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[2-(4-HYDROXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
  • N’~1~-[2-(4-CHLOROPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-[2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C18H17N5O3S2/c1-26-14-6-4-12(5-7-14)9-15(24)20-21-16(25)11-27-18-23-22-17(28-18)13-3-2-8-19-10-13/h2-8,10H,9,11H2,1H3,(H,20,24)(H,21,25)

InChI Key

KTUQVEXJKTUTGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(S2)C3=CN=CC=C3

Origin of Product

United States

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